![molecular formula C13H14F3NO2 B1598687 Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate CAS No. 1022224-85-6](/img/structure/B1598687.png)

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

説明

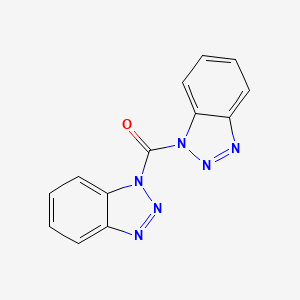

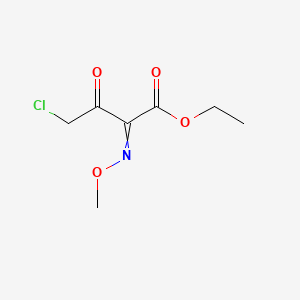

- “Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate” is a chemical compound with the following structure:

- It belongs to the pyrrolidine family, which is a five-membered nitrogen-containing heterocycle.

- The compound contains a trifluoromethyl group (CF₃) and a phenyl ring.

Synthesis Analysis

- The synthesis of this compound involves the reaction of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethyl-containing compounds.

- Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.

Molecular Structure Analysis

- The molecular structure consists of a pyrrolidine ring with a trifluoromethyl-substituted phenyl group attached.

- Analyzing the bond angles, hybridization, and stereochemistry would provide further insights.

Chemical Reactions Analysis

- Investigating potential chemical reactions, such as nucleophilic substitutions or acid-base reactions, would reveal its reactivity.

Physical And Chemical Properties Analysis

- Determining properties like solubility, melting point, and stability would be essential.

- Experimental data from research papers would provide accurate information.

科学的研究の応用

Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

- Methods : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Drug Discovery

- Field : Drug Discovery .

- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods : The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol are used in the synthesis of bioactive molecules .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists

- Field : Medicinal Chemistry .

- Application : A new series of cis-3,4-diphenylpyrrolidine derivatives, which can be synthesized from Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, have been studied as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

- Methods : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of these derivatives .

- Results : The results of this study are not specified in the source .

Anticonvulsant Activity

- Field : Pharmacology .

- Application : Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group, which can be synthesized from Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, were found to be most active in the MES test .

- Methods : The increase in length of the alkyl chain resulted in derivatives that displayed quick onset and long-lasting anticonvulsant activity .

- Results : The results of this study are not specified in the source .

Biological Potential of Indole Derivatives

- Field : Pharmacology .

- Application : Indole derivatives, which can be synthesized from Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, possess various biological activities . They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results of this study are not specified in the source .

FDA-Approved Trifluoromethyl Group

- Field : Medicinal Chemistry .

- Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, can be synthesized from Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results of this study are not specified in the source .

Safety And Hazards

- Safety data, toxicity, and environmental impact should be assessed.

- Relevant safety precautions and handling guidelines would be crucial.

将来の方向性

- Investigate potential applications, such as drug development or agrochemicals.

- Explore modifications to enhance its properties.

特性

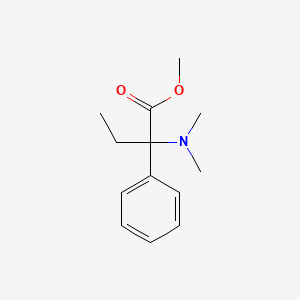

IUPAC Name |

methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNOYJGTPZLFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396244 | |

| Record name | Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |

CAS RN |

1022224-85-6 | |

| Record name | Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)